![molecular formula C12H15N3O3 B2735565 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 885953-58-2](/img/structure/B2735565.png)
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
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Overview
Description
The compound “2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is structurally categorized as a phenethylamine . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
A simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis
The molecular formula of 2-(3,4-dimethoxyphenyl)ethanamine is C10H15NO2 . The structure of the synthesized compounds was confirmed by spectral methods .Chemical Reactions Analysis
2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .Physical And Chemical Properties Analysis
The melting point of 2-(3,4-dimethoxyphenyl)ethanamine is 195-196℃ (ethanol). It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml). It forms a crystalline solid .Scientific Research Applications
Synthesis of Papaverine Hydrochloride
This compound plays a crucial role in the synthesis of Papaverine Hydrochloride , a medication used for the treatment of ischemia, as well as kidney, gallbladder, and gastrointestinal visceral fistulae caused by brain, heart, and peripheral vasospasms . The synthesis process involves the reaction of 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine in xylene with azeotropic removal of water at different temperatures .
Synthesis of New Isoquinoline Derivatives
It is used in the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides . These isoquinoline derivatives cover a large number of various alkaloids that exhibit biological activity and are components of various medicinal agents .
Inhibition of Deamination
The compound inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase . This inhibition can be useful in research and forensic applications .
Catalyst for Cyclocondensation Reactions
It is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes . This catalytic property can be leveraged in various chemical reactions and synthesis processes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTZDJKPNQHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride |
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